Lipophilicity Reduction: >2 logP Units More Hydrophilic than Parent Acid
6-Chloronicotinic acid N-oxide exhibits a measured logP of -0.77, whereas the parent 6-chloronicotinic acid has a logP of 1.43 [1]. This represents a difference of approximately 2.2 log units, confirming that N-oxidation drastically increases hydrophilicity. Systematic studies have established that the intrinsic logP decrement upon aromatic N-oxidation is approximately -1.91, with variations dependent on substituent electronic effects [2].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = -0.77 |
| Comparator Or Baseline | 6-Chloronicotinic acid (CAS 5326-23-8): logP = 1.43 |
| Quantified Difference | ΔlogP ≈ -2.2 (target more hydrophilic by ~2.2 log units) |
| Conditions | Calculated logP values sourced from Chemsrc database; class-level experimental validation from shake-flask and CPC methods in Caron et al. (1996). |
Why This Matters
A 2.2-log unit decrease in lipophilicity profoundly affects chromatographic retention, liquid-liquid extraction efficiency, and potential membrane permeability, making the N-oxide the preferred starting material for synthetic routes requiring aqueous-phase processing or hydrophilic intermediates.
- [1] Molbase. 6-Chloronicotinic acid. CAS 5326-23-8. https://qiye.molbase.cn/ (accessed 2026-05-05). View Source
- [2] Caron, G.; Carrupt, P. A.; Testa, B. Insight into the Lipophilicity of the Aromatic N-Oxide Moiety. Pharm. Res. 1996, 13 (8), 1186–1190. View Source
